Nicotine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

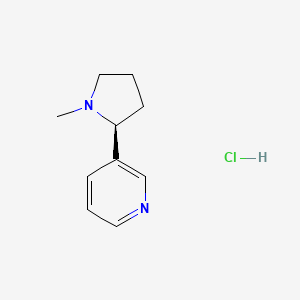

Nicotine hydrochloride appears as a white crystalline solid. Combustible, although ignition may be difficult. Toxic by inhalation (dust, etc.) and skin absorption. Produces toxic oxides of nitrogen during combustion.

Aplicaciones Científicas De Investigación

Scientific Research Applications

Nicotine hydrochloride is utilized extensively in scientific research due to its pharmacological properties. It serves as a model compound for studying the interactions of alkaloids with biological systems.

Pharmacological Studies

NCT is instrumental in pharmacological research, particularly in understanding the mechanisms of nicotine addiction and its effects on the central nervous system. It acts as an agonist at nicotinic acetylcholine receptors (nAChRs), influencing neurotransmitter release and neuronal excitability. Research indicates that NCT can modulate dopamine release, which is crucial in addiction studies and neuropharmacology .

Neurological Research

Studies have shown that nicotine may have neuroprotective effects, making it a candidate for investigating therapies for neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. The compound's ability to enhance cognitive functions and memory retention is under investigation, providing insights into potential therapeutic uses .

Smoking Cessation

NCT is used in smoking cessation therapies, including nicotine replacement therapies (NRTs) such as patches, gums, and inhalers. These products aim to reduce withdrawal symptoms and cravings associated with quitting smoking .

Potential Therapeutic Uses

Research suggests that nicotine may have anti-inflammatory effects and could be beneficial in treating conditions like ulcerative colitis and Crohn's disease. Clinical trials are ongoing to evaluate these potential applications .

Insecticide Development

Nicotine has historically been used as an insecticide due to its toxicity to pests. Recent studies have focused on enhancing the efficacy of this compound as an insecticide through innovative formulations.

- Vesicle Formulations : One study developed a vesicle solution using sodium diisooctyl succinate sulfonate (AOT) as a carrier for NCT. This formulation improved the interfacial behavior of NCT on hydrophobic surfaces, enhancing its insecticidal efficacy against hemipteran pests like aphids .

| Formulation | Pesticide Loading (%) | Encapsulation Efficiency (%) | Insecticidal Activity (LC50 ppm) |

|---|---|---|---|

| NCT | 10.6 | 94.8 | 91.68 |

| AOT-NCT | - | - | 10.55 |

Análisis De Reacciones Químicas

Acid-Base Reactions and Salt Formation

Nicotine hydrochloride is formed via the protonation of nicotine's N-methylpyrrolidine nitrogen with hydrochloric acid. This reaction is favored due to the higher basicity of the pyrrolidine nitrogen (pKa ≈ 7.8) compared to the pyridine nitrogen (pKa ≈ 3.1) . Infrared (IR) spectroscopy confirms protonation at the pyrrolidine site, with characteristic bands at 1575 cm⁻¹ (N–H stretch) and the absence of pyridine protonation signals .

Table 1: Protonation Sites in Nicotine Salts

| Salt Type | IR Band (cm⁻¹) | Protonation Site | Source |

|---|---|---|---|

| Nicotine HCl | 1575 | N-methylpyrrolidine | |

| Nicotine tartrate | 1530 | Pyridine (minor) |

Oxidation and Decomposition

This compound undergoes oxidation under UV light or in the presence of strong oxidizing agents, yielding:

Thermogravimetric analysis shows decomposition initiating at 180°C , with complete degradation by 244°C .

Table 2: Key Oxidation Products

| Product | Conditions | Significance | Source |

|---|---|---|---|

| Nicotine oxide | UV exposure | Environmental degradation | |

| Nicotinic acid | Strong oxidizers (e.g., KMnO₄) | Vitamin B3 precursor | |

| NOₓ | Combustion (>244°C) | Toxic byproduct |

Surfactant Interactions and Vesicle Formation

This compound forms stable vesicles when mixed with sodium dioctyl sulfosuccinate (AOT) at molar ratios of 2:10 to 4:10 (NCT:AOT) . The Cl⁻ and Na⁺ ions reduce hydrophilic surface area, increasing molecular packing parameters and facilitating vesicle self-assembly .

Table 3: Phase Behavior of NCT/AOT Mixtures

| Molar Ratio (NCT:AOT) | Phase Observed | Application | Source |

|---|---|---|---|

| 2:10–4:10 | Light blue (vesicles) | Enhanced pesticide delivery | |

| 5:10–6:10 | Milky precipitate | Unstable formulation |

Metabolic Reactions

In vivo, this compound is metabolized primarily by hepatic enzymes:

-

CYP2A6 : Catalyzes 2'-hydroxylation to form 4-(methylamino)-1-(3-pyridyl)-1-butanone (a precursor to the carcinogen NNK) .

-

UGT/FMO : Mediate glucuronidation and N-oxidation, producing water-soluble metabolites .

Synthetic Routes

This compound can be synthesized via:

-

Allylation of pyridinecarboxaldehyde with B-allyldiisopinocampheylborane (86% yield, 94% enantiomeric excess) .

-

Intramolecular hydroboration-cycloalkylation of azido-olefins using B(C₆H₁₁)₂H .

Table 4: Key Synthetic Steps

| Step | Reagents/Conditions | Yield/Selectivity | Source |

|---|---|---|---|

| Allylation | B-allyldiisopinocampheylborane, Et₂O, -100°C | 86%, 94% ee | |

| Cycloalkylation | B(C₆H₁₁)₂H, THF | Quantitative |

Thermal Stability

This compound exhibits limited thermal stability, decomposing at 113–114°C in hydrated salt forms (e.g., nicotine gallate) . Autoignition occurs at 244°C , releasing toxic NOₓ gases .

Propiedades

Número CAS |

2820-51-1 |

|---|---|

Fórmula molecular |

C10H15ClN2 |

Peso molecular |

198.69 g/mol |

Nombre IUPAC |

3-[(2S)-1-methylpyrrolidin-2-yl]pyridine;hydrochloride |

InChI |

InChI=1S/C10H14N2.ClH/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;/h2,4,6,8,10H,3,5,7H2,1H3;1H/t10-;/m0./s1 |

Clave InChI |

HDJBTCAJIMNXEW-PPHPATTJSA-N |

SMILES |

CN1CCCC1C2=CN=CC=C2.Cl |

SMILES isomérico |

CN1CCC[C@H]1C2=CN=CC=C2.Cl |

SMILES canónico |

CN1CCCC1C2=CN=CC=C2.Cl |

Color/Form |

Colorless oil |

Key on ui other cas no. |

2820-51-1 21361-93-3 |

Descripción física |

Nicotine hydrochloride appears as a white crystalline solid. Combustible, although ignition may be difficult. Toxic by inhalation (dust, etc.) and skin absorption. Produces toxic oxides of nitrogen during combustion. |

Solubilidad |

All salts are soluble in water, alcohol, and ether /Nicotine salts/ |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.